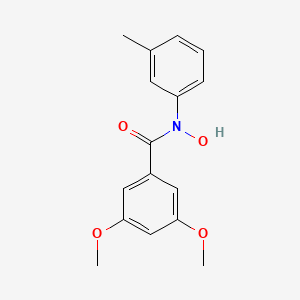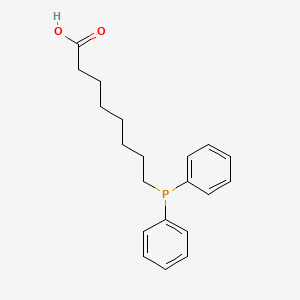
Methyl 2-hydroxy-2-methylocta-3,5-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxy-2-methylocta-3,5-dienoate is an organic compound with the molecular formula C10H16O3. It contains a hydroxyl group, a methyl group, and an ester functional group. This compound is known for its unique structure, which includes multiple double bonds and a tertiary alcohol group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-2-methylocta-3,5-dienoate can be synthesized through various methods. One common approach involves the hydrovinylation of 1,3-dienes using cobalt catalysts. This method typically involves the use of cobalt complexes with ligands such as [dppe]CoCl2 and [dppp]CoCl2 under specific reaction conditions . The reaction is carried out under an inert atmosphere, and the resulting product is purified through filtration and washing with solvents like diethyl ether and hexane .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrovinylation processes using optimized cobalt catalysts and reaction conditions. The scalability of this method allows for the efficient production of the compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-hydroxy-2-methylocta-3,5-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated esters.
Substitution: Formation of amides or esters with different alkyl groups.
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-2-methylocta-3,5-dienoate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of methyl 2-hydroxy-2-methylocta-3,5-dienoate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the ester group can participate in esterification and hydrolysis reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-hydroxy-2-methyl-3-oxobutyrate: Similar in structure but with different functional groups and reactivity.
3,5-Octadienoic acid, 2-hydroxy-2-methyl-, methyl ester: Shares the octadienoate backbone but differs in specific substituents.
Uniqueness
Methyl 2-hydroxy-2-methylocta-3,5-dienoate is unique due to its combination of multiple double bonds, a tertiary alcohol group, and an ester functional group
Propiedades
| 83206-08-0 | |
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-2-methylocta-3,5-dienoate |
InChI |
InChI=1S/C10H16O3/c1-4-5-6-7-8-10(2,12)9(11)13-3/h5-8,12H,4H2,1-3H3 |
Clave InChI |
ZMRRVTWWWYNQMZ-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC=CC(C)(C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14433450.png)

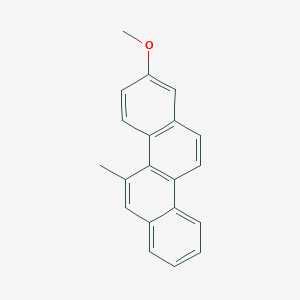
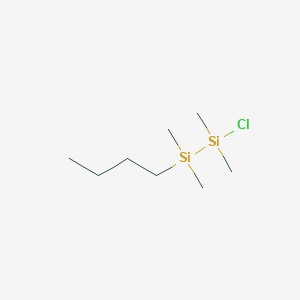
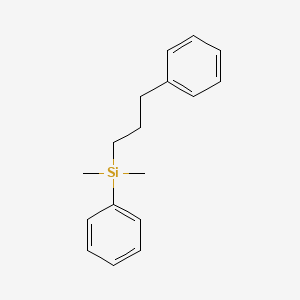
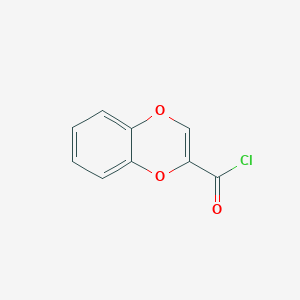
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide](/img/structure/B14433488.png)
